molecular formula C8H14INO4 B12849192 N-Boc-3-iodo-L-alanine CAS No. 773128-24-8

N-Boc-3-iodo-L-alanine

Cat. No.: B12849192
CAS No.: 773128-24-8
M. Wt: 315.11 g/mol
InChI Key: VPJPNDRAPYPUPA-YFKPBYRVSA-N
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Description

N-Boc-3-iodo-L-alanine, also known as N-(tert-Butoxycarbonyl)-3-iodo-L-alanine, is a derivative of the amino acid alanine. It is characterized by the presence of an iodine atom at the beta position and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is widely used in organic synthesis, pharmaceuticals, and agrochemicals due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-3-iodo-L-alanine can be synthesized through several methods. One common approach involves the iodination of Boc-protected L-alanine. The reaction typically uses iodine and a suitable oxidizing agent, such as sodium iodide, in the presence of a solvent like acetonitrile. The reaction is carried out under mild conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale iodination reactions. The process is optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to control reaction parameters. This ensures consistent product quality and minimizes waste .

Chemical Reactions Analysis

Types of Reactions

N-Boc-3-iodo-L-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling: Palladium catalysts are typically used in coupling reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted alanine derivatives, while coupling reactions can produce complex organic molecules with potential pharmaceutical applications .

Scientific Research Applications

N-Boc-3-iodo-L-alanine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-3-iodo-L-alanine involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the Boc protecting group. The iodine atom can undergo substitution reactions, while the Boc group provides stability and protection to the amino group during synthetic processes. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-3-iodo-D-alanine: A stereoisomer of N-Boc-3-iodo-L-alanine with similar chemical properties but different biological activity.

    N-Boc-3-amino-tyrosine methyl ester: Another Boc-protected amino acid derivative used in peptide synthesis.

    This compound benzyl ester: A derivative with a benzyl ester group instead of a methyl ester

Uniqueness

This compound is unique due to its specific combination of the iodine atom and the Boc protecting group, which provides both reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals .

Properties

CAS No.

773128-24-8

Molecular Formula

C8H14INO4

Molecular Weight

315.11 g/mol

IUPAC Name

(2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C8H14INO4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-/m0/s1

InChI Key

VPJPNDRAPYPUPA-YFKPBYRVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CI)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CI)C(=O)O

Origin of Product

United States

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